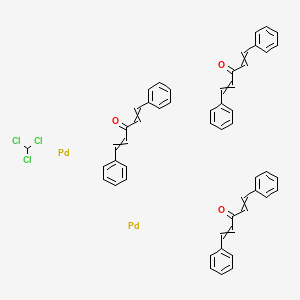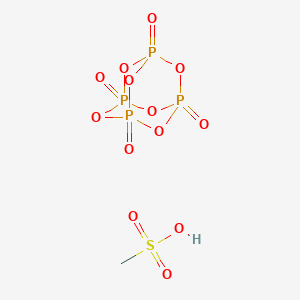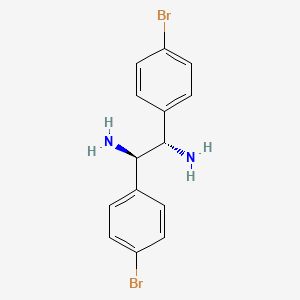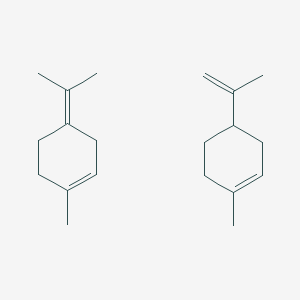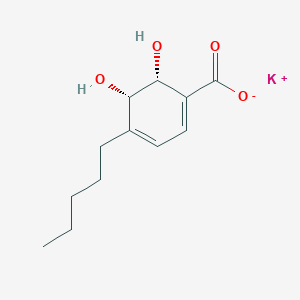
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often utilize advanced chemical engineering processes to optimize the reaction conditions and maximize the production efficiency.
化学反応の分析
Types of Reactions
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
科学的研究の応用
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate has numerous scientific research applications across various fields:
Chemistry: The compound is used in chemical synthesis and as a reagent in various chemical reactions.
Biology: In biological research, this compound is utilized to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are explored for developing new drugs and treatments.
Industry: This compound is used in industrial applications, including the production of pharmaceuticals and other chemical products .作用機序
The mechanism of action of potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Similar compounds to potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the particular inclusion complex it forms with cyclodextrins.
Conclusion
This compound is a compound with significant scientific interest due to its unique chemical properties and potential applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights for further research and development in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1/t10-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLPZPQHEWQLGM-VZXYPILPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

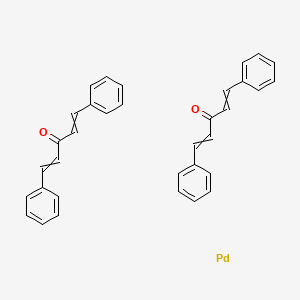
![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254767.png)
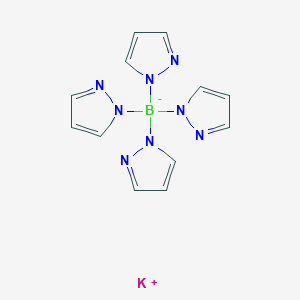
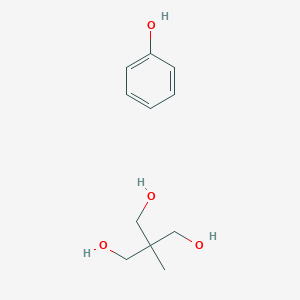
![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid;trihydrate](/img/structure/B8254784.png)
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)
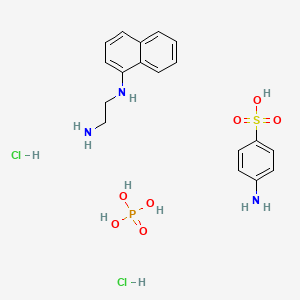
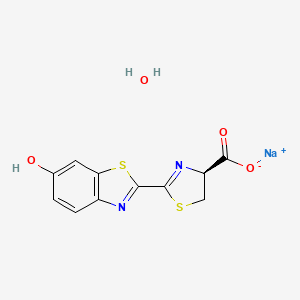
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8254808.png)
